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Compound of Interest

Compound Name:
6-Chloro-2-methylpyrimidine-4-

carboxylic acid

CAS No.: 136518-06-4

Cat. No.: B3047259

Get Quote

Executive Summary
6-Chloro-2-methylpyrimidine-4-carboxylic acid is a high-value heterocyclic building block

used primarily in the synthesis of bioactive small molecules, including kinase inhibitors (e.g.,

Src/Abl inhibitors) and agrochemicals. Its structure features a trifunctional scaffold: an

electrophilic carbon at C6 (susceptible to SNAr), a nucleophilic/acidic handle at C4 (carboxylic

acid), and a steric anchor at C2 (methyl group).

Distinct from its isomer (2-chloro-6-methylpyrimidine-4-carboxylic acid), this compound offers

unique regioselectivity profiles essential for scaffold decoration. This guide provides a self-

validating technical framework for handling, characterizing, and utilizing this compound in drug

discovery workflows.
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Property Value Notes

IUPAC Name
6-Chloro-2-methylpyrimidine-4-

carboxylic acid

CAS Number 136518-06-4
Note: Distinct from 2-Cl isomer

(89581-58-8)

Molecular Formula C₆H₅ClN₂O₂

Molecular Weight 172.57 g/mol

Exact Mass 172.004 g/mol Monoisotopic

Appearance
White to off-white crystalline

powder

Melting Point 132–135 °C
Sharp endotherm indicates

high purity [1]

Physicochemical Profile
Understanding the solubility and ionization behavior is critical for process optimization

(extraction/purification) and formulation.

Solubility & Lipophilicity
The compound exhibits a pH-dependent solubility profile typical of heteroaromatic acids.

LogP (Octanol/Water): ~0.8 – 1.2 (Predicted). The chloro and methyl groups provide

moderate lipophilicity, balanced by the polar carboxylic acid.

Solubility Rules:

High Solubility: DMSO, Methanol, Ethanol, DMF.

Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

Low Solubility: Water (at pH < 2), Hexanes, Heptane.
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pH-Switchable: Highly soluble in aqueous alkaline buffers (pH > 5) due to carboxylate

formation.

Ionization (pKa)
pKa (COOH):~2.8 – 3.2 (Estimated).

Causality: The pyrimidine ring is electron-deficient (π-deficient), which inductively

stabilizes the carboxylate anion more effectively than a benzene ring (benzoic acid pKa ≈

4.2). This makes the compound significantly more acidic than standard aromatic acids.

pKa (Pyrimidine N): < 1.0. The ring nitrogens are weakly basic due to the electron-

withdrawing effects of the chloro and carboxyl groups.

Synthesis & Impurity Logic
Understanding the synthetic origin helps in identifying critical impurities. The most robust route

involves the desymmetrization of 4,6-dichloro-2-methylpyrimidine.

Synthetic Route (Retrosynthesis)
Starting Material: 4,6-Dichloro-2-methylpyrimidine (Symmetric).

Step 1 (Cyanation): Nucleophilic aromatic substitution (SNAr) with one equivalent of cyanide

(NaCN/KCN).

Intermediate: 6-Chloro-2-methylpyrimidine-4-carbonitrile.

Step 2 (Hydrolysis): Acidic hydrolysis (HCl/H₂SO₄) converts the nitrile to the carboxylic acid.

Impurity Profile
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Impurity Type Origin Detection Strategy

Dicarboxylic Acid

Over-reaction in Step 1

(Double substitution of CN),

followed by hydrolysis.

HPLC (Early eluting, highly

polar).

Amide Intermediate
Incomplete hydrolysis of the

nitrile (–CONH₂).

LC-MS (+1 mass unit vs acid,

distinct retention).

Regioisomer

Unlikely if starting from

symmetric 4,6-dichloro

precursor.

NMR (Symmetry check).

Decarboxylated
Thermal degradation (loss of

CO₂).
LC-MS (M-44 peak).

Reactivity & Stability Map
The compound's reactivity is defined by the "Push-Pull" electronic effects of the pyrimidine

core.

Electrophilicity (C6 Position)
The C6 position is activated for Nucleophilic Aromatic Substitution (SNAr).

Mechanism: The ring nitrogens and the electron-withdrawing carboxyl group at C4 deplete

electron density at C6.

Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.

Selectivity: The C6-Cl is generally less reactive than a C4-Cl would be, but the presence of

the C4-COOH (electron-withdrawing) maintains sufficient reactivity for coupling reactions

without requiring harsh forcing conditions.

Thermal Instability (Decarboxylation)
Like many electron-deficient heteroaromatic acids, the compound is prone to decarboxylation

at high temperatures (>150 °C), especially in the presence of copper catalysts or strong bases.
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Protocol: Avoid prolonged heating in high-boiling solvents (e.g., DMSO) above 140 °C unless

decarboxylation is the intended step.

Reactivity Diagram (DOT)
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Figure 1: Reactivity map highlighting the dual-functional nature of the scaffold. The C6-Chloro

site allows for library diversification, while the C4-Carboxyl serves as the primary attachment

point.

Analytical Characterization Protocols
HPLC Method (Reverse Phase)
Due to the acidic nature (pKa ~3), peak tailing is a common issue. Acidic modification of the

mobile phase is mandatory to suppress ionization and ensure sharp peaks.

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

Gradient: 5% B to 95% B over 10-15 min.

Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/carboxyl).
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Self-Validation: Inject a blank to confirm no ghost peaks from the TFA. The retention time

should be moderate (approx. 40-50% B) due to the LogP ~1.0.

1H NMR Signature (DMSO-d6)
δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (often broad or invisible if wet).

δ 7.8-8.0 ppm (s, 1H): Pyrimidine ring proton at C5. Note: This singlet is the diagnostic

handle for the substitution pattern.

δ 2.6-2.7 ppm (s, 3H): Methyl group at C2.

Handling & Safety (MSDS Highlights)
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

Storage: Store at 2–8 °C (Refrigerated) to prevent slow hydrolysis or decarboxylation over

long periods. Keep container tightly sealed under inert gas (Argon/Nitrogen) if possible.

Stability: Stable under standard laboratory conditions but sensitive to strong bases (salt

formation) and extreme heat.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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